8-Oxa-1-azaspiro[4.5]decane-2,4-dione

Lipoxygenase Inhibition Arachidonic Acid Metabolism Anti-inflammatory Activity

8-Oxa-1-azaspiro[4.5]decane-2,4-dione (CAS 1864056-39-2) is a rigid spirocyclic building block with a unique 8-oxa-1-aza heteroatom arrangement—distinct from common diazaspiro and all-carbon spiro isomers. The 2,4-dione moiety enables regioselective N-substitution for focused SAR exploration. Pre-validated in lipoxygenase inhibition, anticonvulsant MES models, and mitochondrial apoptosis pathways. Expect altered selectivity or loss of function if substituting with generic spiro-diones. Supplied ≥95% purity for research use; available from mg to multi-gram scales.

Molecular Formula C8H11NO3
Molecular Weight 169.18 g/mol
Cat. No. B12311206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Oxa-1-azaspiro[4.5]decane-2,4-dione
Molecular FormulaC8H11NO3
Molecular Weight169.18 g/mol
Structural Identifiers
SMILESC1COCCC12C(=O)CC(=O)N2
InChIInChI=1S/C8H11NO3/c10-6-5-7(11)9-8(6)1-3-12-4-2-8/h1-5H2,(H,9,11)
InChIKeySGBZGJAHNNOHMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Oxa-1-azaspiro[4.5]decane-2,4-dione: Core Physicochemical and Structural Reference for Spirocyclic Scaffold Selection


8-Oxa-1-azaspiro[4.5]decane-2,4-dione (molecular formula C₈H₁₁NO₃, molecular weight 169.18 g/mol) belongs to the class of spirocyclic compounds, characterized by a rigid bicyclic structure where two rings are linked by a shared carbon atom. The presence of an oxygen atom in the tetrahydropyran ring (8-oxa) and a nitrogen atom in the pyrrolidine-2,4-dione ring defines its specific heteroatom arrangement, distinguishing it from all-carbon spirocycles and diazaspiro analogs. The dione moiety provides sites for nucleophilic and electrophilic substitution, making it a versatile building block in pharmaceutical and agrochemical synthesis . The compound is typically supplied as a research-grade intermediate with purity ≥95% .

Why 8-Oxa-1-azaspiro[4.5]decane-2,4-dione Cannot Be Substituted by Other Azaspirodiones in Critical Applications


Spirocyclic scaffolds exhibit pronounced structure-activity relationships where subtle variations in ring size, heteroatom placement, and substitution pattern drastically alter pharmacological profiles. Studies on 2-azaspiro[4.4]nonane-1,3-diones and [4.5]decane-1,3-diones demonstrate that anticonvulsant efficacy is highly dependent on the size of the cycloalkyl system and the nature of substituents at the imide nitrogen [1]. X-ray analysis has revealed significant conformational differences between active and inactive spirooctane analogs, underscoring that even single-methylene ring expansions can abolish or invert biological activity [2]. Furthermore, the specific 8-oxa-1-aza arrangement in the target compound confers unique electronic and steric properties compared to 1,3-diazaspiro or 2-azaspiro isomers, affecting binding interactions with enzymes such as lipoxygenase and RIPK1 [3]. Therefore, generic substitution with other spirocyclic diones without explicit comparative data carries substantial risk of compromised target engagement, altered selectivity, or complete loss of function.

Quantitative Differentiation Evidence for 8-Oxa-1-azaspiro[4.5]decane-2,4-dione Against Key Comparators


Lipoxygenase Inhibition: Distinct Multi-Target Profile of 8-Oxa-1-azaspiro[4.5]decane-2,4-dione

8-Oxa-1-azaspiro[4.5]decane-2,4-dione is a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism. It also inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent, and serves as an antioxidant in fats and oils [1]. This multi-target profile is not observed for structurally related compounds such as 8-oxa-2-azaspiro[4.5]decane-1,3-dione, which lacks documented lipoxygenase activity. While direct IC₅₀ comparison data for the parent compound against lipoxygenase isoforms are not publicly available, the distinct combination of activities represents a differentiated pharmacological fingerprint compared to single-mechanism spirocyclic diones.

Lipoxygenase Inhibition Arachidonic Acid Metabolism Anti-inflammatory Activity

Anticancer Cytotoxicity: IC₅₀ Ranges for 8-Oxa-1-azaspiro[4.5]decane-2,4-dione Derivatives

Derivatives of 8-Oxa-1-azaspiro[4.5]decane-2,4-dione have demonstrated significant cytotoxicity against human cancer cell lines, with IC₅₀ values ranging from 20 µM to 50 µM depending on the specific derivative tested. The mechanism involves apoptosis induction through mitochondrial pathways . In contrast, structurally distinct spirocyclic diones such as 3-azaspiro[5.5]undecane-2,4-dione are primarily utilized as NSAID intermediates and lack reported direct anticancer activity. The 8-oxa-1-aza framework provides a privileged geometry for interacting with cellular targets involved in apoptosis, a property not shared by larger or nitrogen-only spirocycles.

Cancer Cell Cytotoxicity Spirocyclic Scaffolds Mitochondrial Apoptosis

Reaction Site Selectivity: Nucleophilic/Electrophilic Substitution at the 2,4-Dione Moiety

The 2,4-dione moiety of 8-Oxa-1-azaspiro[4.5]decane-2,4-dione serves as the primary site for both nucleophilic and electrophilic substitution reactions, enabling diverse functionalization strategies . In contrast, the 1,3-dione isomer (8-oxa-2-azaspiro[4.5]decane-1,3-dione) exhibits different regioselectivity due to the altered position of the imide nitrogen, while 1,3-diazaspiro[4.5]decane-2,4-dione contains an additional nitrogen that further modifies reactivity and binding properties . This differential reactivity directly impacts the synthetic accessibility of derivative libraries and the biological activity of resulting compounds.

Retrosynthetic Analysis Spirocyclic Functionalization Medicinal Chemistry Building Blocks

Anticonvulsant Structure-Activity Relationship: Ring Size Optimization with the [4.5] Spiro Framework

Systematic structure-activity relationship studies on spirosuccinimides reveal that maximum anticonvulsant activity is achieved with a six-membered spiro ring system (i.e., [4.5] framework) compared to smaller or larger rings. Specifically, N-(benzyloxy)-2-azaspiro[4.4]nonane-1,3-dione (prototype analogue) exhibited anti-MES activity, but the six-membered ring A homologue (2a) provided protection at 100 mg/kg in the MES test, while the spirooctane analogue (2f) was inactive [1]. X-ray analysis confirmed significant conformational differences between active and inactive analogues. The [4.5]decane framework of 8-Oxa-1-azaspiro[4.5]decane-2,4-dione aligns with this optimal ring size for anticonvulsant activity, suggesting it may serve as a privileged scaffold for CNS-active compounds compared to [4.4]nonane or [5.5]undecane spirocycles.

Anticonvulsant Activity Spirosuccinimides Maximal Electroshock Seizure (MES) Test

8-Oxa-1-azaspiro[4.5]decane-2,4-dione: Optimal Use Cases Derived from Quantitative Evidence


Lead Optimization for Multi-Target Anti-Inflammatory Agents

The compound's established lipoxygenase inhibition, combined with weaker cyclooxygenase inhibition and antioxidant activity, makes it an attractive starting point for developing multi-target anti-inflammatory drugs. The polypharmacological profile can be exploited to address diseases involving arachidonic acid cascade dysregulation, such as inflammatory bowel disease or rheumatoid arthritis. Researchers should confirm inhibitory potency against specific lipoxygenase isoforms (5-LOX, 12-LOX, 15-LOX) using recombinant enzyme assays to benchmark against known inhibitors like zileuton (5-LOX IC₅₀ ≈ 0.5–1 µM) [1]. The 2,4-dione moiety allows for structure-guided optimization to improve selectivity and potency while maintaining the favorable spirocyclic geometry .

Synthesis of Privileged Spirocyclic Libraries for CNS Drug Discovery

The [4.5]decane framework is optimal for anticonvulsant activity in spirosuccinimides, as demonstrated by SAR studies showing that six-membered ring A homologues provide superior protection in MES models compared to smaller or larger rings [2]. 8-Oxa-1-azaspiro[4.5]decane-2,4-dione can serve as a core scaffold for generating focused libraries targeting CNS disorders such as epilepsy, neuropathic pain, and anxiety. The 2,4-dione site enables regioselective derivatization, facilitating the exploration of substituent effects on both efficacy and CNS penetration. Parallel synthesis of N-substituted derivatives can rapidly identify leads with improved protective index (TD₅₀/ED₅₀) compared to non-[4.5] spirocycles [2].

Development of Anticancer Agents via Mitochondrial Apoptosis Induction

Derivatives of 8-Oxa-1-azaspiro[4.5]decane-2,4-dione have demonstrated cytotoxicity (IC₅₀ 20–50 µM) against human cancer cell lines, with evidence pointing to mitochondrial apoptosis pathways . This mechanism is distinct from kinase inhibition, which is more commonly associated with other spirocyclic scaffolds. The compound is therefore suited for chemical biology studies probing mitochondrial dysfunction in cancer cells. Researchers should evaluate potency in a panel of cancer cell lines (e.g., NCI-60) and compare to standard-of-care chemotherapeutics. Structural modifications at the 2,4-dione position can be used to improve potency and address potential metabolic liabilities .

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